2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-5(2)12-8-7(11-4)6(3-10-8)9(13)14/h3H,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
JDTSFGAEXBFYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods often involve similar steps but are optimized for larger scale synthesis.
Chemical Reactions Analysis
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as a kinase inhibitor, making it a candidate for drug development targeting cancer and other diseases.
Industry: Its derivatives are used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, highlighting substituent variations, molecular properties, and reported biological activities:
Key Observations:
Substituent Position and Activity: The carboxylic acid group at position 7 is critical for hydrogen bonding in kinase inhibition (e.g., ’s SYK inhibitor). In contrast, amide derivatives (e.g., SHA 68 in ) enhance receptor binding but reduce solubility .
Halogen Substitution :
- Bromine at position 2 () allows for cross-coupling reactions to introduce aryl/heteroaryl groups, a strategy used in kinase inhibitor development .
Biological Relevance :
- The 3,4,5-trimethoxyphenyl group in ’s compound enhances kinase binding via π-π interactions, suggesting that aromatic substituents at position 2 improve potency .
- Enantiomer-specific activity observed in highlights the importance of stereochemistry in receptor antagonism, though the target compound lacks chiral centers .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility : The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., ’s ethyl ester has higher lipophilicity) .
- Metabolic Stability : Methyl groups at positions 2 and 3 may reduce oxidative metabolism compared to halogenated analogs (e.g., ’s bromo derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
